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Introduction
Noribogaine, the primary active metabolite of the psychoactive compound ibogaine, has

garnered significant interest for its potential therapeutic applications, particularly in the

treatment of substance use disorders. As a key molecule in drug development, a thorough

understanding of its physicochemical properties is paramount. This technical guide provides a

comprehensive overview of the available data on the solubility and stability of noribogaine
hydrochloride. It is designed to be a valuable resource for researchers and formulation

scientists, offering quantitative data, detailed experimental protocols, and insights into its

molecular interactions. While comprehensive data on certain parameters remain proprietary,

this guide consolidates the current publicly available knowledge to support ongoing research

and development efforts.

Solubility Profile of Noribogaine Hydrochloride
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its

bioavailability and formulation feasibility. Noribogaine hydrochloride's solubility has been

characterized in various solvent systems. The hydrochloride salt form is known to improve both

solubility and stability.[1]

Solubility in Various Solvents
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A study of the polymorphic Form A of noribogaine hydrochloride provides the following

approximate ambient-temperature solubility data:

Solvent System Solubility (mg/mL)

Acetone <1

Acetone:Water (50:50) 11

Acetonitrile (ACN) <1

ACN:Water (80:20) 9

Chloroform <1

Chloroform:Ethanol (50:50) <1

p-Dioxane <1

Ethyl Acetate (EtOAc) <1

Ethanol (EtOH) <1

Methanol (MeOH) 2

MeOH:Tetrahydrofuran (50:50) 1

2,2,2-Trifluoroethanol (TFE):Water (50:50) 10

Tetrahydrofuran (THF) <1

Water <4[2][3]

Saline 32[4]

Dimethyl Sulfoxide (DMSO) 1-10 (sparingly soluble)[5][6][7]

Note: The solubility in water was noted as a clear solution with a very small amount of fine

solids in suspension after stirring for approximately 24 hours.[2][3]

pH-Dependent Solubility
Currently, a comprehensive public dataset on the pH-solubility profile of noribogaine
hydrochloride is not available. However, as an ionizable compound, its aqueous solubility is
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expected to be pH-dependent.

Experimental Protocol: Equilibrium Solubility
Determination (Shake-Flask Method)
The following is a generalized protocol for determining the equilibrium solubility of noribogaine
hydrochloride based on the widely accepted shake-flask method.
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Figure 1: Workflow for Shake-Flask Solubility Determination.
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Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH

range (e.g., pH 2, 4, 6, 7.4, 9).

Sample Preparation: Add an excess amount of noribogaine hydrochloride to a series of

vials. The excess solid is necessary to ensure that a saturated solution is achieved.

Equilibration: Add a known volume of each buffer to the respective vials. The vials are then

sealed and agitated in a temperature-controlled shaker or incubator (e.g., at 25°C or 37°C)

until equilibrium is reached. This typically takes 24 to 72 hours.

Phase Separation: After equilibration, the undissolved solid is separated from the solution by

filtration (using a filter that does not adsorb the compound) or centrifugation.

Quantification: The concentration of noribogaine hydrochloride in the clear supernatant or

filtrate is determined using a validated analytical method, such as High-Performance Liquid

Chromatography with UV detection (HPLC-UV).

Verification: The presence of remaining solid in the vials should be visually confirmed to

ensure that the solution was indeed saturated.

Stability Profile of Noribogaine Hydrochloride
Stability studies are essential to understand how the quality of a drug substance varies with

time under the influence of environmental factors such as temperature, humidity, and light.

Summary of Stability Data
Condition Matrix/Solvent Observation

Room Temperature Human Plasma Stable for at least 1 week.[8]

Daylight Exposure (20°C)
Methanol-Purified Water

(20:80, v/v)

Monoexponential decrease in

concentration with a half-life of

11 minutes. Degradation

products identified as

desmethoxyibochine and

desmethoxyiboluteine.[9]

Storage at -20°C Solid Stable for ≥ 2 years.[5][7]
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It is important to note that noribogaine is sensitive to light and appropriate precautions, such as

the use of amber vials, should be taken during handling and storage.[6] The hydrochloride salt

form is reported to enhance the stability of the compound.[1]

Experimental Protocol: Forced Degradation Study
Forced degradation studies are conducted to identify potential degradation products and

pathways, and to develop stability-indicating analytical methods. The following protocol is

based on the International Council for Harmonisation (ICH) guidelines.[10]
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Analysis
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Base Hydrolysis
(e.g., 0.1 M NaOH, RT/60°C)

Oxidation
(e.g., 3% H2O2, RT)
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Figure 2: Workflow for a Forced Degradation Study.
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Acid Hydrolysis: Noribogaine hydrochloride is exposed to an acidic solution (e.g., 0.1 M

HCl) at room temperature and an elevated temperature (e.g., 60°C) for a defined period.

Base Hydrolysis: The compound is exposed to a basic solution (e.g., 0.1 M NaOH) under the

same temperature conditions as the acid hydrolysis.

Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen

peroxide (e.g., 3%), at room temperature.

Thermal Degradation: A solid sample of noribogaine hydrochloride is exposed to dry heat

(e.g., 60°C).

Photostability: Solid and solution samples are exposed to light from a photostability chamber

that provides standardized UV and visible light, as per ICH Q1B guidelines. Control samples

are kept in the dark to differentiate between thermal and photolytic degradation.

Sample Analysis: At appropriate time points, samples from each stress condition are

withdrawn, neutralized if necessary, and analyzed using a stability-indicating HPLC method.

The method should be capable of separating the intact drug from all degradation products.

Peak purity analysis of the parent drug peak is essential to ensure it is free from co-eluting

degradants.

Signaling Pathways of Noribogaine
Noribogaine's pharmacological effects are mediated through its interaction with multiple

neurotransmitter systems. Two of its primary targets are the kappa-opioid receptor (KOR) and

the serotonin transporter (SERT).

Kappa-Opioid Receptor (KOR) Signaling
Noribogaine acts as a G-protein biased agonist at the KOR. This means it preferentially

activates the G-protein signaling pathway over the β-arrestin pathway. This biased agonism is

thought to contribute to its therapeutic effects while potentially avoiding the dysphoric and

aversive effects associated with non-biased KOR agonists.
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Figure 3: Noribogaine's Biased Agonism at the Kappa-Opioid Receptor.

Serotonin Transporter (SERT) Interaction
Noribogaine is a non-competitive inhibitor of the serotonin transporter. Unlike competitive

inhibitors that block the serotonin binding site directly, noribogaine is thought to bind to a

different site on the transporter, inducing a conformational change that stabilizes an inward-

open state of the transporter. This allosteric modulation inhibits the reuptake of serotonin from

the synaptic cleft.
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Figure 4: Noribogaine's Non-competitive Inhibition of the Serotonin Transporter.

Conclusion
This technical guide has summarized the currently available public data on the solubility and

stability of noribogaine hydrochloride. While some quantitative data and detailed

experimental protocols are not yet in the public domain, this guide provides a solid foundation

for researchers working with this promising therapeutic candidate. The provided generalized

protocols for solubility and stability testing, based on industry standards and regulatory

guidelines, offer a starting point for in-house method development and validation. The

visualization of the signaling pathways provides a clear understanding of its primary

mechanisms of action. Further research is warranted to fill the existing data gaps, particularly

concerning the pH-solubility profile and detailed degradation kinetics, which will be crucial for

the successful formulation and clinical development of noribogaine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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